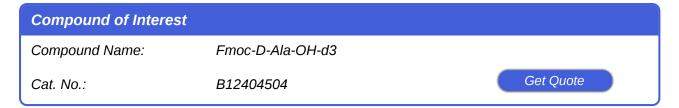


Unlocking Metabolic Fates: A Technical Guide to Fmoc-D-Ala-OH-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fmoc-D-Ala-OH-d3**, a deuterated, protected amino acid critical for advancements in peptide chemistry, drug development, and metabolic analysis. This document details its chemical properties, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and discusses its application in pharmacokinetic studies.

Core Chemical and Physical Properties

Fmoc-D-Ala-OH-d3 is a derivative of the amino acid D-alanine, where three hydrogen atoms on the methyl side chain have been replaced with deuterium. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its controlled incorporation into peptide chains during synthesis.



Property	Value
Chemical Formula	C18H14D3NO4[1]
Molecular Weight	314.35 g/mol [1][2][3]
CAS Number	225101-67-7[2]
Appearance	White to off-white solid powder
Isotopic Purity	≥99 atom % D[2][3]
Melting Point	147-153 °C[2]
Solubility	Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)
Storage Conditions	2-8°C[2]

Experimental Protocol: Incorporation of Fmoc-D-Ala-OH-d3 into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a deuterated D-alanine residue using standard Fmoc/tBu chemistry.

Materials:

- Fmoc-D-Ala-OH-d3
- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: HCTU (or HATU/HOAt)



- Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
- Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-D-Ala-OH-d3 (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours. Due to the potential for a kinetic isotope effect with deuterated amino acids, extending the coupling time may be necessary to ensure complete reaction.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).



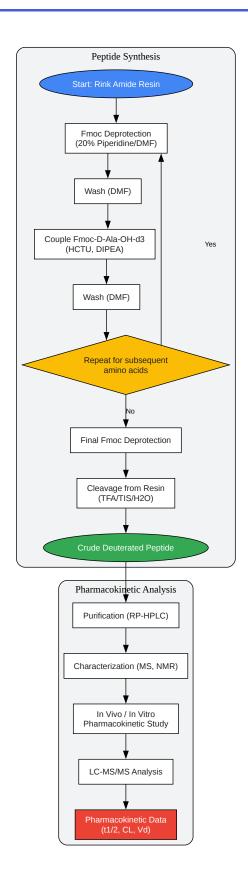
- Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Peptide Precipitation and Purification:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the peptide pellet.
 - The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Development: Pharmacokinetic Studies

The primary application of **Fmoc-D-Ala-OH-d3** in drug development is the synthesis of deuterated peptides for use in pharmacokinetic (PK) studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the deuterated position (the kinetic isotope effect).

By incorporating **Fmoc-D-Ala-OH-d3** into a peptide therapeutic, researchers can investigate how this modification affects the drug's metabolic stability, half-life, and overall pharmacokinetic profile. Deuterated peptides also serve as excellent internal standards for quantitative analysis by mass spectrometry, allowing for precise measurement of the non-deuterated drug candidate in biological samples.





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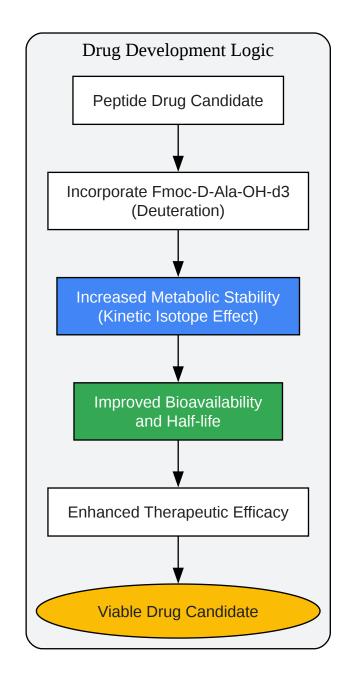
Caption: Experimental workflow for the synthesis and pharmacokinetic analysis of a deuterated peptide.

Signaling Pathways and Logical Relationships

While **Fmoc-D-Ala-OH-d3** is not directly involved in signaling pathways, the peptides synthesized using this building block can be designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs). The enhanced metabolic stability of a deuterated peptide ligand could lead to prolonged receptor activation or inhibition, thereby modulating downstream signaling cascades. The use of such deuterated probes allows for a more controlled study of receptor pharmacology and signaling dynamics in vivo.

The logical relationship for its utility in drug discovery is straightforward: by improving the metabolic stability of a peptide therapeutic, its bioavailability and efficacy can be enhanced, potentially leading to a more viable drug candidate.





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Caption: Logical workflow for the use of deuteration in peptide drug development.

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 [https://www.benchchem.com/product/b12404504#fmoc-d-ala-oh-d3-chemical-structure-and-formula]

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